molecular formula C25H33N3O B5891218 1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5891218
M. Wt: 391.5 g/mol
InChI Key: GBANFLFVLDTLEC-UHFFFAOYSA-N
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Description

1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moiety are known for their wide variety of biological activities and are extensively used in the pharmaceutical industry .

Chemical Reactions Analysis

1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to act as dopamine reuptake inhibitors, which can influence neurotransmitter levels in the brain . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-benzyl-N-[(4-piperidin-1-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c29-25(23-13-17-27(18-14-23)20-22-7-3-1-4-8-22)26-19-21-9-11-24(12-10-21)28-15-5-2-6-16-28/h1,3-4,7-12,23H,2,5-6,13-20H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBANFLFVLDTLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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